molecular formula C10H14N2O B13530962 2-(5-Methylpyridin-2-yl)morpholine

2-(5-Methylpyridin-2-yl)morpholine

Cat. No.: B13530962
M. Wt: 178.23 g/mol
InChI Key: LMZPBWYIZAHANB-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpyridin-2-yl)morpholine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with morpholine under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or additional hydrogen atoms.

    Substitution: New compounds with different substituents replacing the morpholine ring.

Scientific Research Applications

2-(5-Methylpyridin-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

    2-(5-Methylpyridin-2-yl)pyrimidine: Shares a similar pyridine ring but with a pyrimidine moiety instead of morpholine.

    2-(5-Methylpyridin-2-yl)pyrazole: Contains a pyrazole ring in place of morpholine.

    2-(5-Methylpyridin-2-yl)quinoline: Features a quinoline ring instead of morpholine.

Uniqueness: 2-(5-Methylpyridin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)morpholine

InChI

InChI=1S/C10H14N2O/c1-8-2-3-9(12-6-8)10-7-11-4-5-13-10/h2-3,6,10-11H,4-5,7H2,1H3

InChI Key

LMZPBWYIZAHANB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2CNCCO2

Origin of Product

United States

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